molecular formula C15H14N2O3S B2570644 N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide CAS No. 1385348-23-1

N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide

Cat. No.: B2570644
CAS No.: 1385348-23-1
M. Wt: 302.35
InChI Key: PRDONVBJBKOEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide is a synthetic small molecule based on a thiophene-carboxamide scaffold, a class of compounds recognized for its significant potential in medicinal chemistry and drug discovery research . The structure integrates a thiophene ring, a privileged structure in pharmaceuticals, which is known to contribute to a wide spectrum of biological activities by interacting with various enzymatic targets and cellular pathways . This compound is of particular interest for screening in oncology and antimicrobial research programs. Thiophene derivatives have been identified as key structural components in molecules that demonstrate potent anti-cancer properties, with some analogues functioning as allosteric inhibitors of specific helicases like DHX9, a target implicated in certain genetically unstable cancer types . Furthermore, the thiophene core is a common feature in compounds with documented efficacy against a range of bacterial and fungal strains, making this carboxamide a valuable candidate for developing new anti-infective agents . The molecular design, featuring a cyano group and methoxy substitutions, is optimized for probing structure-activity relationships (SAR) and enhancing physicochemical properties for improved biological activity. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for ensuring their use complies with all applicable local and federal regulations.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-19-12-6-4-3-5-10(12)11(9-16)17-15(18)14-13(20-2)7-8-21-14/h3-8,11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDONVBJBKOEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)NC(C#N)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide typically involves the reaction of 2-methoxyphenylacetonitrile with 3-methoxythiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The thiophene ring can undergo π-π stacking interactions, contributing to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs primarily differ in substituents on the thiophene ring and the benzyl group. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Thiophene) Substituents (Benzyl) Molecular Formula Molecular Weight Solubility (Water) Bioactivity Source
Target Compound 3-methoxy Cyano, 2-methoxy ~C₁₅H₁₃N₂O₃S ~303.35 Not reported Not reported
N-[(2-Methoxyphenyl)methyl]-3-methylthiophene-2-carboxamide 3-methyl 2-methoxy C₁₄H₁₅NO₂S 261.34 26.6 µg/mL Not reported
N-(2-Nitrophenyl)thiophene-2-carboxamide None (2-carboxamide) 2-nitro C₁₁H₈N₂O₃S 248.26 Not reported Antibacterial, antifungal
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 5-nitro Trifluoromethyl C₁₆H₁₀F₃N₃O₄S₂ 429.39 Not reported Narrow-spectrum antibacterial

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-methoxy group (electron-donating) contrasts with nitro (electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing) groups in analogs, which may alter electronic density and binding interactions .
  • However, direct solubility data for the target compound are unavailable .

Crystallography and Molecular Conformation

  • Dihedral Angles: In N-(2-Nitrophenyl)thiophene-2-carboxamide, dihedral angles between the benzene and thiophene rings range from 8.5° to 15.4°, influenced by nitro group orientation .
  • Crystal Packing: Weak C–H⋯O/S interactions dominate in ’s compound, while the target’s cyano group could enable stronger dipole interactions or hydrogen bonding if the nitrile participates in non-classical bonds.

Biological Activity

N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide, a compound with the molecular formula C15H14N2O3S and a molecular weight of 302.35 g/mol, has garnered attention for its potential biological activities, particularly in the context of cancer research and enzymatic inhibition. This article synthesizes existing research findings on its biological activity, including anti-cancer properties, mechanisms of action, and other relevant bioactivities.

  • Molecular Formula : C15H14N2O3S
  • Molecular Weight : 302.35 g/mol
  • CAS Number : 1385348-23-1

Anti-Cancer Activity

Recent studies have indicated that this compound exhibits significant anti-cancer properties. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231.

Table 1: Cytotoxicity and Anti-Proliferative Effects

Cell LineIC50 (μg/mL)IC50 (μM)Mechanism of Action
MCF-713.420.045Cell cycle arrest in G1 phase
MDA-MB-23152.560.16Cell cycle arrest in G2 phase
Normal Cells (MCF-10A)3671.4Lower selectivity

The most potent anti-proliferative effects were observed in the MCF-7 cell line, where the compound demonstrated an IC50 value of 13.42 μg/mL, indicating strong cytotoxicity against estrogen receptor-positive breast cancer cells. In contrast, the MDA-MB-231 cells showed a higher IC50 value of 52.56 μg/mL, suggesting a differential sensitivity based on the cell type.

The biological activity of this compound appears to be mediated through:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at different phases depending on the cancer cell line:
    • MCF-7 : Arrest in G1 phase.
    • MDA-MB-231 : Arrest in G2 phase.
  • Cytotoxicity : The compound exhibited significant cytotoxicity towards BALB 3T3 cells at higher concentrations, indicating a potential for off-target effects that require further investigation.

Enzymatic Inhibition

In addition to its anti-cancer properties, this compound has been studied for its inhibitory effects on various enzymes, which are crucial for cancer progression and metabolism.

Table 2: Enzyme Inhibition Profile

EnzymeInhibition Percentage (%)Reference
Acetylcholinesterase (AChE)68.73
Butyrylcholinesterase (BChE)56.17

These findings suggest that the compound may also play a role in modulating cholinergic signaling pathways, which could have implications for neurodegenerative diseases.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Various in vitro assays demonstrated the compound's ability to inhibit cell proliferation in breast cancer models significantly.
  • Pharmacokinetic Analysis : Preliminary pharmacokinetic studies suggested favorable absorption characteristics, indicating potential for oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.